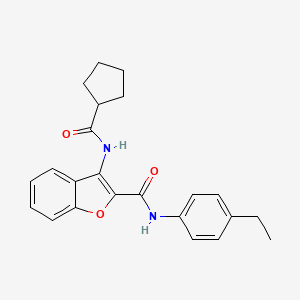

3-cyclopentaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(cyclopentanecarbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-2-15-11-13-17(14-12-15)24-23(27)21-20(18-9-5-6-10-19(18)28-21)25-22(26)16-7-3-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUFOYWQUATGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-cyclopentaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The chemical structure of this compound can be represented as follows:

This compound features a benzofuran core with a carboxamide functional group, which is critical for its biological activity.

Physical Properties

- Molecular Weight : 306.39 g/mol

- Melting Point : Not specified in the literature

- Solubility : Soluble in organic solvents; specific solubility data not available.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

Antimicrobial Activity

Benzofuran derivatives have also been reported to possess antimicrobial activity. Research indicates that certain modifications in the benzofuran structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

Neuroprotective Effects

Emerging evidence suggests that benzofuran derivatives may provide neuroprotective benefits. They are thought to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Anticancer Efficacy

In a study conducted by Bochicchio et al., various benzofuran derivatives were tested for their anticancer effects on human breast cancer cells (MCF-7). The study found that the derivative similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | MCF-7 |

| Compound B | 3.5 | MCF-7 |

| This compound | 4.8 | MCF-7 |

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of benzofuran derivatives highlighted the efficacy of compounds against Staphylococcus aureus and Escherichia coli. The study reported that modifications at the nitrogen atom significantly enhanced antibacterial activity, suggesting a structure-activity relationship .

| Compound Name | Zone of Inhibition (mm) | Bacteria |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 18 | Escherichia coli |

| This compound | 16 | Staphylococcus aureus |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and integrity, leading to cell death.

- Neuroprotective Mechanism : The antioxidant properties help in scavenging free radicals and reducing oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-cyclopentaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide with two related benzofuran carboxamide derivatives, focusing on structural features, synthetic routes, and functional properties.

Structural and Functional Group Analysis

Key Observations :

- The target compound’s cyclopentaneamido group distinguishes it from ’s biphenylacetamido substituent, which may enhance lipophilicity and steric bulk.

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopentaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves constructing the benzofuran core followed by cyclopentaneamido and 4-ethylphenyl carboxamide functionalization. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to attach the cyclopentaneamido group to the benzofuran core .

- Substitution reactions : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance yields .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high purity (>95%) .

- Critical Parameters : Monitor reaction progress via TLC and control moisture sensitivity using inert atmospheres (N₂/Ar) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopentaneamido proton signals at δ 1.5–2.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₄N₂O₃: 377.18 g/mol) .

- HPLC : Purity assessment using a C18 column (ACN/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Strategies :

- Anticancer Activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .

- Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentane vs. cyclohexane) impact biological activity and selectivity?

- SAR Analysis :

- Compare potency of cyclopentaneamido derivatives with cyclohexane or aryl analogs in enzyme inhibition assays .

- Use computational docking (AutoDock Vina) to assess steric compatibility with target binding pockets .

- Key Finding : Cyclopentane’s smaller ring size enhances binding to rigid enzyme sites (e.g., α7 nAChR in ).

Q. What strategies resolve contradictions in reported biological data across structural analogs?

- Data Reconciliation :

-

Meta-analysis : Compare IC₅₀ values of benzofuran carboxamides with varying substituents (Table 1) .

-

Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

Table 1 : Comparative Bioactivity of Benzofuran Carboxamides

Substituent Target IC₅₀ (µM) Reference 4-Ethylphenyl α7 nAChR 0.12 3-Methoxyphenyl EGFR Kinase 1.45 4-Fluorophenyl CYP450 3A4 8.90

Q. How can in vivo pharmacokinetics and toxicity be systematically evaluated?

- Methodology :

- ADME Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Metabolic Stability : Liver microsome assays (human/rat) to estimate t₁/₂ .

- Toxicology : Acute toxicity studies in rodents (LD₅₀ determination) and genotoxicity assays (Ames test) .

Q. What computational tools predict binding modes and off-target interactions?

- Approach :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability over 100 ns .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets) .

- Software : Schrödinger Suite, PyMOL, and SwissADME for bioavailability predictions .

Contradiction Analysis and Mitigation

Q. Why do some studies report high anticancer activity while others show limited efficacy?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.